molecular formula C10H14O B1583464 2-Methoxy-1,3,4-trimethylbenzene CAS No. 21573-36-4

2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464
CAS No.: 21573-36-4
M. Wt: 150.22 g/mol
InChI Key: MIOQAXCZXWHELT-UHFFFAOYSA-N
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Description

2-Methoxy-1,3,4-trimethylbenzene: is an organic compound with the molecular formula C10H14O . It is a derivative of benzene, where three hydrogen atoms are replaced by three methyl groups and one hydrogen atom is replaced by a methoxy group. .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1,3,4-trimethylbenzene can be synthesized through various methods. One common method involves the methylation of 1,3,4-trimethylbenzene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the Friedel-Crafts alkylation of anisole with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3,4-trimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-1,3,4-trimethylbenzene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3,4-trimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This increases the reactivity of the ring towards electrophiles, facilitating the formation of substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1,3,4-trimethylbenzene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its methyl-only counterparts .

Biological Activity

2-Methoxy-1,3,4-trimethylbenzene, also known as pseudocumene methanol or 2-methoxy-pseudocumene, is an aromatic compound with the molecular formula C10H14OC_{10}H_{14}O. Its biological activity has garnered attention due to its potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and potential therapeutic uses.

  • Molecular Weight: 150.2176 g/mol
  • CAS Number: 21573-36-4
  • IUPAC Name: Benzene, 2-methoxy-1,3,4-trimethyl-
  • Chemical Structure: Chemical Structure

Metabolism and Toxicokinetics

The metabolism of this compound involves several pathways primarily mediated by cytochrome P450 enzymes. Key metabolic processes include:

  • Hydroxylation : The addition of hydroxyl groups to the aromatic ring.
  • Conjugation : Formation of glucuronides and sulfate esters for excretion.

Studies indicate that the metabolic profile of this compound may differ significantly between species. For instance, humans exhibit lower rates of glycine conjugation compared to animal models .

Toxicological Effects

Research has shown that exposure to this compound can lead to various toxic effects:

  • Neurotoxicity : Animal studies have reported impaired motor coordination and increased sensitivity to pain in rats exposed to high concentrations of trimethylbenzenes .
  • Hematological Changes : Significant alterations in red and white blood cell counts have been observed in male rats exposed to trimethylbenzene isomers .
  • Organ Toxicity : Histopathological examinations revealed pulmonary lesions and liver hypertrophy in animals subjected to prolonged exposure .

Study 1: Neurobehavioral Effects

A study conducted on Fischer-344 rats evaluated the neurobehavioral impact of chronic exposure to 1,2,4-trimethylbenzene (TMB) isomers. The findings indicated a dose-dependent increase in rotarod performance failure and altered pain sensitivity among treated groups compared to controls. The no-observed-adverse-effect level (NOAEL) was determined at 123 mg/m³ .

Study 2: Hematological Impact

In another investigation focusing on hematological parameters, male rats exposed to high levels of trimethylbenzene showed significant decreases in red blood cell counts and increased white blood cell counts. This suggests a potential immunotoxic effect associated with exposure to these compounds .

Potential Therapeutic Applications

Despite its toxicological profile, there is ongoing research into the therapeutic potential of this compound:

  • Antioxidant Properties : Some studies suggest that methoxy-substituted aromatic compounds may exhibit antioxidant activity that could be beneficial in preventing oxidative stress-related diseases.
  • Cancer Biomarkers : Research is being conducted on the use of volatile organic compounds (VOCs), including trimethylbenzenes, as biomarkers for certain cancers. Elevated levels have been detected in the breath of lung cancer patients compared to healthy individuals .

Summary Table of Biological Activity

Activity TypeFindingsReference
MetabolismHydroxylation and conjugation pathways
NeurotoxicityImpaired motor function in high-exposure rats
Hematological ChangesAltered red and white blood cell counts
Potential BenefitsAntioxidant properties; cancer biomarkers

Properties

IUPAC Name

2-methoxy-1,3,4-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-6-8(2)10(11-4)9(7)3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOQAXCZXWHELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343695
Record name 2,3,6-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-36-4
Record name 2,3,6-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 50 g (0.367 mol) of 2,3,6-trimethylphenol, 55 g (0.4 mol) of potassium carbonate and 36 ml (0.38 mol) of dimethylsulphate in 500 ml of acetonitrile was heated under reflux overnight. 35 ml of conc. aqueous ammonia was then added, and the mixture refluxed for 1 hour. After filtration and evaporation, the residue was taken up in ether and washed twice with NaOH-solution and twice with NaHCO3 -solution. Drying (MgSO4) and evaporation gave 50.8 g (92%) of the product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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